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molecular formula C10H14O2 B8329830 5-Ethyl-2,3-dimethylbenzene-1,4-diol

5-Ethyl-2,3-dimethylbenzene-1,4-diol

Cat. No. B8329830
M. Wt: 166.22 g/mol
InChI Key: CUOJNGVYDMFYQQ-UHFFFAOYSA-N
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Patent
US07576094B2

Procedure details

To a well stirred solution of 5-acetyl-4-hydroxy-2,3-dimethylphenyl acetate (4.7 g) in 100 mL of toluene were added Zn dust (5.0 g), HgCl2 (480 mg), water (9 mL) and concentrated HCl (9 mL). The heterogeneous mixture was allowed to reflux for 2 days. The mixture was cooled, filtered, and extracted with ethyl acetate. The organic layer was washed with saturated NaHCO3 and water, and dried over anhydrous Na2SO4. Evaporation of the organic solvents gave 3.5 g of 5-ethyl-2,3-dimethylbenzene-1,4-diol as an off-white powder.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[C:9]([C:11](=O)[CH3:12])[C:8]([OH:14])=[C:7]([CH3:15])[C:6]=1[CH3:16])(=O)C.O.Cl>C1(C)C=CC=CC=1.[Zn].Cl[Hg]Cl>[CH2:11]([C:9]1[C:8]([OH:14])=[C:7]([CH3:15])[C:6]([CH3:16])=[C:5]([OH:4])[CH:10]=1)[CH3:12]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=C(C(=C1)C(C)=O)O)C)C
Name
Quantity
9 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
480 mg
Type
catalyst
Smiles
Cl[Hg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=C(C(=C(C1)O)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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